molecular formula C13H12ClN3O3S B2795126 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide CAS No. 303149-90-8

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B2795126
CAS No.: 303149-90-8
M. Wt: 325.77
InChI Key: FRUQVVHSJYBWKU-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide is a chemical compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxylamine derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
  • N-[(4-chlorophenyl)sulfonyl]glycine
  • 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide

Uniqueness

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQVVHSJYBWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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